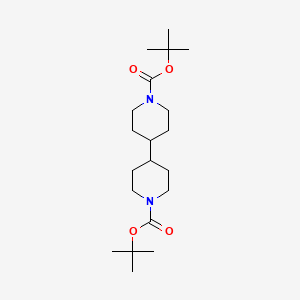
N-Boc-N'-Boc-4,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Boc-N’-Boc-4,4’-bipiperidine” is a chemical compound with the molecular formula C20H36N2O4 . It is used in research and has been mentioned in various technical documents and peer-reviewed papers .
Synthesis Analysis
The synthesis of N-Boc compounds, such as N-Boc-4-hydroxypiperidine, involves several steps including the use of 4-piperidone hydrochloride hydrate, distilled water, liquid ammonia, toluene, anhydrous magnesium sulfate, methanol, sodium borohydride, dilute hydrochloric acid, dichloromethane, n-hexane, potassium carbonate, and di-tert-butyl dicarbonate .Molecular Structure Analysis
The molecular structure of “N-Boc-N’-Boc-4,4’-bipiperidine” is represented by the linear formula C20H36N2O4 . The exact mass of the molecule is 268.215078140 .Physical And Chemical Properties Analysis
“N-Boc-N’-Boc-4,4’-bipiperidine” has a boiling point of 362.655°C at 760 mmHg and a density of 1.029 g/cm3 . The compound is solid in form .Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
N-Boc 4-nitropiperidine : Prepared from N-Boc-piperidone, used for developing spirolactam piperidines and a spiropiperidine analogue of maraviroc's eastern part (Mullen, Miel, & Mckervey, 2010).
Biocatalytic Process for (S)-N-Boc-3-hydroxypiperidine : Developed for the synthesis of ibrutinib, an anticancer drug. Utilized a reductase from Saccharomyces cerevisiae for the asymmetric reduction of N-Boc-piperidin-3-one (Chen et al., 2017).
Synthesis of N-Boc-4-FORMYLPIPERINE : Reported as a useful synthetic intermediate, particularly in the pharmaceutical industry (Cain & Teleha, 2000).
Preparation of (S)-N-Boc-3-hydroxypiperidine : Used in the synthesis of ibrutinib, a lymphoma treatment drug. An efficient process catalyzed by recombinant ketoreductase was developed for this purpose (Ju et al., 2014).
Selective Benzylic Lithiation for NK1 Antagonist Synthesis : Utilized in the synthesis of potent NK1 ligands, demonstrating its importance in medicinal chemistry (Xiao et al., 2005).
Chemical Synthesis and Catalysis
Synthesis of Orthogonally Protected 3,7-Diazabicyclo [4.1.0] heptane : A versatile building block for synthesizing compounds with potential biological activity, starting from simple materials like pyridine and benzyl chloride (Schramm et al., 2009).
Investigation of the Enantioselective Deprotonation of Boc-piperidine : Explored experimentally and computationally, providing insights into asymmetric synthesis (Bailey et al., 2002).
N-Boc Protection of Amines : Utilized in the efficient N-Boc protection of amines, important in synthetic chemistry (Shirini, Khaligh, & Jolodar, 2013).
Continuous Flow Carboxylation : Applied in a large-scale carboxylation process using continuous flow chemistry, demonstrating its utility in industrial applications (Kestemont et al., 2021).
Mechanisms and Methods of Deprotection of N-Boc : Studied for understanding its influence in organic synthesis and reaction success (Huang Jian-qiang, 2009).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O4/c1-19(2,3)25-17(23)21-11-7-15(8-12-21)16-9-13-22(14-10-16)18(24)26-20(4,5)6/h15-16H,7-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWYWFHCRIFTIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-N'-Boc-4,4'-bipiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

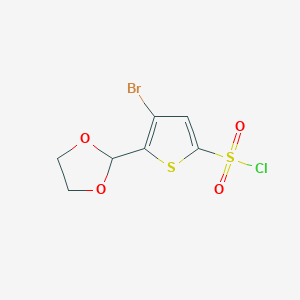
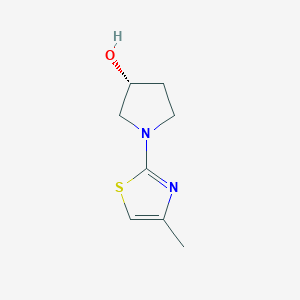
![3-Aminopyrido[1,2-a]pyrimidin-4-one;dihydrobromide](/img/structure/B2454123.png)
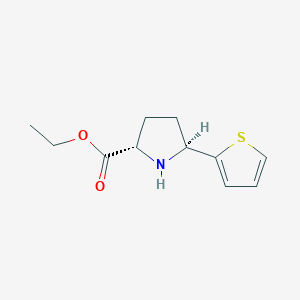
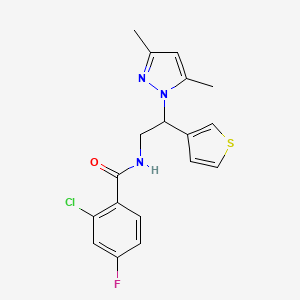
![1-[4-[4-(6-Chloropyrazin-2-yl)oxypiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2454129.png)
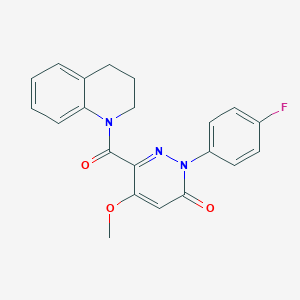

![5-[(2-fluorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2454134.png)
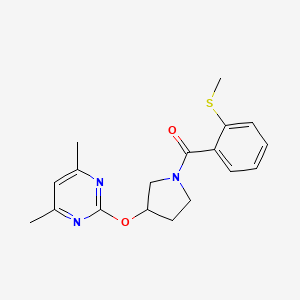
![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2454137.png)
![2-(4-fluorophenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B2454138.png)
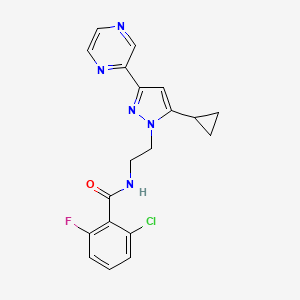
![N-(3,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2454142.png)